cis-2-Pentenenitrile's Distinct Hydrocyanation Inertness vs. trans-3-Pentenenitrile: A Quantitative Yield Barrier in Adiponitrile Synthesis
A critical differentiation factor for cis-2-pentenenitrile in the adiponitrile process is its quantitative inability to undergo hydrocyanation under standard industrial conditions. While trans-3-pentenenitrile is readily converted to adiponitrile in the presence of nickel(0)-phosphorus complexes, cis-2-pentenenitrile exhibits zero reactivity, effectively acting as a catalyst poison and yield detractor if not removed from the feed stream .
| Evidence Dimension | Reactivity with HCN over Ni(0)-phosphorus catalysts |
|---|---|
| Target Compound Data | 0% conversion (inert) |
| Comparator Or Baseline | trans-3-Pentenenitrile: Readily hydrocyanated to adiponitrile |
| Quantified Difference | Qualitative binary: Reactive vs. Unreactive |
| Conditions | Standard adiponitrile hydrocyanation conditions with Ni(0)-phosphorus complex catalysts |
Why This Matters
For users in the nylon-6,6 supply chain, this reactivity difference dictates that cis-2-pentenenitrile must be isomerized to 3-pentenenitrile or removed to achieve economical yields; procuring high-purity cis-isomer as a standalone building block for alternative synthetic routes avoids this costly process step .
- [1] Jungkamp, T., et al. (2010). US Patent 7,612,224 B2: Isomerisation of cis-2-pentenenitrile to form 3-pentenenitrile in a reactive distillation. View Source
